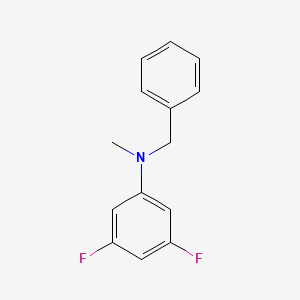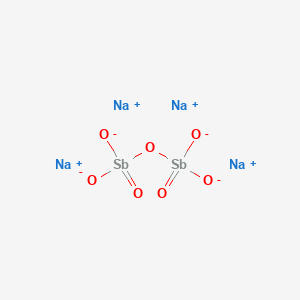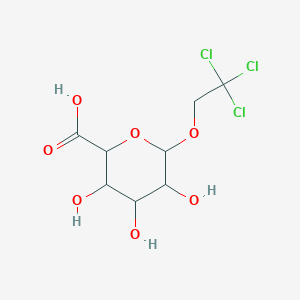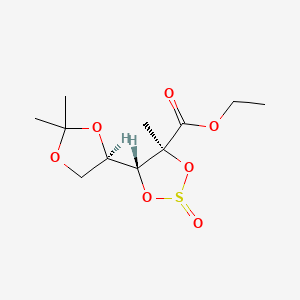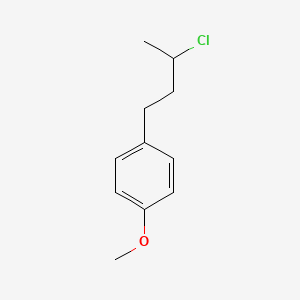
1-(3-Chlorobutyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobutyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a 3-chlorobutyl group and a methoxy group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)-4-methoxybenzene can be synthesized through the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. The reaction involves the use of cobalt(II) tetrafluoroborate as a catalyst, p-toluenesulfonyl chloride, and t-butyl hydroperoxide in ethanol at room temperature . The reaction proceeds with high Markovnikov selectivity, yielding the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of cobalt catalysts and mild reaction conditions ensures high yield and purity of the product, making it suitable for various industrial applications.
化学反応の分析
Types of Reactions: 1-(3-Chlorobutyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzene ring, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxybutyl)-4-methoxybenzene.
Oxidation: 1-(3-Chlorobutyl)-4-methoxybenzaldehyde or 1-(3-Chlorobutyl)-4-methoxybenzoic acid.
Reduction: 1-(3-Chlorobutyl)-4-methoxycyclohexane.
科学的研究の応用
1-(3-Chlorobutyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, perfumes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(3-Chlorobutyl)-4-methoxybenzene involves its interaction with various molecular targets. The chlorine atom in the 3-chlorobutyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .
類似化合物との比較
(3-Chlorobutyl)benzene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
1-(3-Chlorobutyl)-3-methylbenzene: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Uniqueness: 1-(3-Chlorobutyl)-4-methoxybenzene is unique due to the presence of both a 3-chlorobutyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
1-(3-chlorobutyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChIキー |
LDRUDKCVPWWAGG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
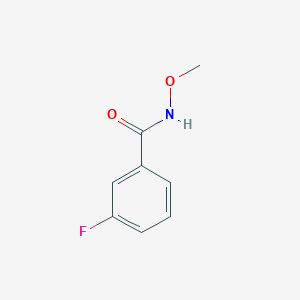
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
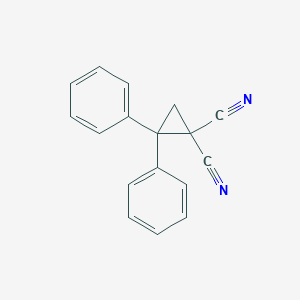
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
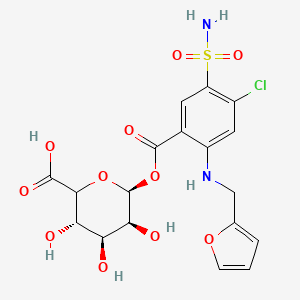
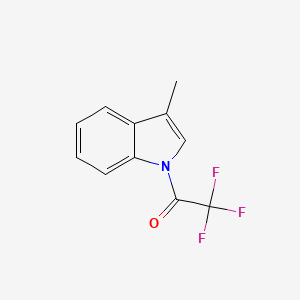

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14116337.png)
